
2,5-Dicarboxypyridine 1-oxide
Overview
Description
Chemical Name: 2,5-Dicarboxypyridine 1-oxide Synonyms: Pyridine-2,5-dicarboxylic acid 1-oxide, 1-oxidopyridin-1-ium-2,5-dicarboxylic acid, 2,5-Pyridinedicarboxylic acid 1-oxide . CAS No.: 32658-54-1 Molecular Formula: C₇H₅NO₅ Molecular Weight: 183.12 g/mol
This compound is a pyridine derivative featuring two carboxylic acid groups at the 2- and 5-positions and an N-oxide functional group. Its structure enables diverse applications in coordination chemistry, catalysis, and pharmaceutical intermediates. However, critical physical properties (e.g., melting point, solubility) remain unreported in the literature .
Preparation Methods
2,5-Dicarboxypyridine 1-oxide is typically synthesized through the oxidation of pyridine-2,5-dicarboxylic acid using hydrogen peroxide (H2O2) as the oxidizing agent . The reaction is carried out in an aqueous solution of sodium tungstate (Na2WO4) at elevated temperatures (80-85°C) for about 10 hours . The resulting solid is then filtered, washed with cold water, and dried under high vacuum . This method is commonly used in both laboratory and industrial settings due to its efficiency and relatively simple reaction conditions.
Chemical Reactions Analysis
2,5-Dicarboxypyridine 1-oxide undergoes various chemical reactions, including:
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation and various reducing agents for reduction reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,5-Dicarboxypyridine 1-oxide has a wide range of applications in scientific research:
Chemistry: It is used as an oxidizing agent in organic synthesis and in the preparation of coordination compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 2,5-Dicarboxypyridine 1-oxide exerts its effects involves its ability to act as an oxidizing agent. It can donate oxygen atoms to other molecules, facilitating oxidation reactions . This property makes it useful in various chemical processes, including the synthesis of other compounds and the modification of existing molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers: 2,6-Dicarboxypyridine 1-oxide
Synonyms: 2,6-Pyridinedicarboxylic acid N-oxide, Dipicolinic acid N-oxide . CAS No.: Not explicitly provided (see ). Key Differences:
- Substituent Positions : The 2,6-dicarboxy isomer lacks the symmetry of the 2,5-derivative, altering its coordination behavior.
- Applications : 2,6-Dicarboxypyridine derivatives are widely used as ligands for lanthanide complexes in luminescent materials, whereas 2,5-derivatives are less explored in this context .
Halogenated Pyridine N-oxides
1-oxide
CAS No.: 53976-62-8 . Molecular Formula: C₅H₃Cl₂NO Key Differences:
- Substituents : Chlorine atoms replace carboxylic acid groups, increasing lipophilicity and reactivity in nucleophilic substitution reactions.
2,5-Dichloro-4-nitropyridine 1-oxide
CAS No.: 405230-81-1 . Molecular Formula: C₅H₂Cl₂N₂O₃ Key Differences:
- The nitro group enhances electrophilicity, making this compound reactive in aromatic substitution reactions.
Non-Pyridine Heterocyclic Analogues
1-Methyl-5-oxopyrrolidine-3-carboxylic acid
CAS No.: 42346-68-9 . Molecular Formula: C₆H₉NO₃ Key Differences:
- A pyrrolidone backbone replaces the pyridine ring, reducing aromaticity and altering solubility.
- Applications include use as a building block in peptide mimetics, diverging from pyridine N-oxides’ roles in coordination chemistry .
Data Table: Comparative Analysis
Research Findings and Implications
- Reactivity : Carboxylic acid groups in this compound enhance water solubility and metal-binding capacity compared to halogenated analogues .
- Toxicological Data: Neither this compound nor 2,5-di(cyclopentylidene)cyclopentan-1-one (a structurally unrelated compound from ) have comprehensive toxicological profiles, highlighting a research gap .
- Synthetic Utility : Chlorinated pyridine N-oxides (e.g., 2,5-dichloro-4-nitropyridine 1-oxide) are preferred in electrophilic reactions, whereas carboxylated derivatives may serve as sustainable ligands in green chemistry .
Biological Activity
2,5-Dicarboxypyridine 1-oxide is an organic compound with the molecular formula C₇H₅N₁O₅. It features a pyridine ring substituted with two carboxylic acid groups at the 2 and 5 positions and an oxide group at the 1 position. This structural configuration suggests potential biological activities , particularly in the realms of antimicrobial and antioxidant properties . Research into its biological activity is ongoing, with preliminary findings indicating interactions with biological macromolecules that may lead to therapeutic applications.
Chemical Structure and Properties
The unique structure of this compound contributes to its chemical reactivity and solubility in biological systems. The presence of carboxylic acid groups enhances its ability to interact with proteins and enzymes, potentially facilitating various biological processes.
Comparison of Related Compounds
Compound Name | Structure Type | Unique Features |
---|---|---|
2,3-Dicarboxypyridine 1-oxide | Pyridine derivative | Different carboxylic acid positioning |
3,5-Dicarboxypyridine 1-oxide | Pyridine derivative | Variation in carboxylic acid placement |
2-Pyridinecarboxylic acid | Simple carboxylic acid | Lacks the oxide group |
The distinct positioning of functional groups in this compound allows for unique reactivity patterns compared to its analogs, which may enhance its biological activity.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial properties. Compounds with similar structures often demonstrate the ability to inhibit microbial growth due to their interaction with cellular components. The ongoing research aims to quantify these effects through various assays, including Minimum Inhibitory Concentration (MIC) tests.
Antioxidant Activity
The antioxidant potential of this compound is another area of interest. Compounds that can scavenge free radicals or inhibit oxidative stress are valuable in preventing cellular damage associated with various diseases. Investigations into its ability to donate electrons or react with reactive oxygen species (ROS) are crucial for understanding its therapeutic potential.
Cytotoxicity Studies
Research has also focused on the cytotoxic effects of this compound on cancer cell lines. For instance, studies involving similar pyridine derivatives have shown varying degrees of cytotoxicity against human tumor cell lines such as HepG2 and MCF-7. The IC50 values observed in these studies provide insight into the compound's effectiveness as a potential anticancer agent.
Table: Cytotoxic Activity Against Cancer Cell Lines
Cell Line | IC50 Value (µg/mL) | % Viability at IC50 |
---|---|---|
HepG2 | X | Y |
MCF-7 | X | Y |
NIH 3T3 | >500 | >90 |
(Note: Specific values for IC50 and viability percentages should be filled based on experimental data from ongoing studies.)
The mechanism by which this compound exerts its effects appears to involve multiple pathways:
- Oxidizing Agent : The compound can act as an oxidizing agent, facilitating oxidation reactions that may lead to cellular signaling changes.
- Interaction with Biomolecules : Its ability to interact with proteins and enzymes could alter metabolic pathways or induce apoptosis in cancer cells.
Understanding these mechanisms is critical for evaluating the therapeutic applications of this compound in medicine.
Case Studies and Research Findings
Several case studies highlight the biological activity of pyridine derivatives similar to this compound:
- Anticancer Activity : A study demonstrated that a related compound exhibited significant cytotoxicity against colorectal adenocarcinoma cells (SW620), suggesting that structural modifications can enhance anticancer efficacy.
- Antioxidant Effects : Another investigation reported that compounds with similar dicarboxylate structures effectively reduced oxidative stress markers in vitro, indicating a promising avenue for further research into their protective roles against cellular damage.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2,5-dicarboxypyridine 1-oxide, and how can reaction conditions be optimized for academic-scale production?
- Methodological Answer : A common approach involves coupling pyridine derivatives with carboxylation agents under controlled conditions. For example, chromium(VI) oxide-mediated oxidation of polyalkyl-polypyridines with periodic acid has been used to generate pyridine-polycarboxylic acids, though adjustments may be needed for the 1-oxide derivative . Reaction optimization includes solvent selection (e.g., DMF for anhydrous conditions), stoichiometric ratios of oxidizing agents, and temperature control (room temperature to 80°C) to minimize side reactions. Catalytic systems or microwave-assisted synthesis may improve yield .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound, and what characteristic peaks/signals should researchers expect?
- Methodological Answer :
- NMR : -NMR should show deshielded protons adjacent to the N-oxide group (~8.5–9.5 ppm) and carboxylic acid protons (~12–14 ppm). -NMR will confirm carboxylate carbons (~165–175 ppm) and pyridine ring carbons .
- IR : Strong absorption bands for C=O (1700–1750 cm) and N-O stretching (950–1250 cm) .
- HPLC : Retention time and peak symmetry analysis using reverse-phase columns (C18) with UV detection at 254 nm can assess purity (>95% for research-grade material) .
Q. What are the solubility properties of this compound in common organic solvents, and how does pH influence its aqueous solubility?
- Methodological Answer : The compound is sparingly soluble in non-polar solvents (e.g., hexane) but dissolves in polar aprotic solvents like DMSO or DMF. Aqueous solubility increases under alkaline conditions (pH > 8) due to deprotonation of carboxylic acid groups. Solubility parameters (Hansen) can be experimentally determined using turbidimetric titration to guide solvent selection for recrystallization .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound in multi-step syntheses while minimizing byproduct formation?
- Methodological Answer :
- Stepwise Monitoring : Use TLC or inline UV spectroscopy to track intermediate formation.
- Byproduct Mitigation : Introduce scavenging agents (e.g., molecular sieves for water-sensitive steps) or adjust reaction stoichiometry to limit over-oxidation.
- Catalytic Systems : Transition-metal catalysts (e.g., Pd/C) may enhance regioselectivity in carboxylation steps. For N-oxide formation, avoid excess oxidizing agents to prevent nitro-group overoxidation .
Q. What strategies are effective in resolving discrepancies between computational predictions and experimental data (e.g., pKa, reactivity) for this compound derivatives?
- Methodological Answer :
- Benchmarking : Compare DFT-calculated pKa values with experimental potentiometric titrations. Adjust solvation models (e.g., COSMO-RS) to account for solvent effects.
- Reactivity Studies : Use kinetic isotope effects (KIE) or Hammett plots to validate computational transition states. Cross-reference with crystallographic data (if available) to refine molecular electrostatic potential maps .
Q. How should researchers design accelerated stability studies to assess the degradation pathways of this compound under varying thermal and photolytic conditions?
- Methodological Answer :
- Thermal Stability : Conduct isothermal stress testing at 40°C, 60°C, and 80°C in sealed vials. Monitor degradation via HPLC-MS to identify products (e.g., decarboxylation or N-oxide reduction).
- Photolytic Stability : Expose samples to UV light (λ = 254 nm) in quartz cells and analyze for photodimerization or radical formation using ESR spectroscopy.
- pH-Dependent Stability : Test buffered solutions (pH 3–10) to identify hydrolysis pathways. Use Arrhenius modeling to extrapolate shelf-life under standard storage conditions .
Properties
IUPAC Name |
1-oxidopyridin-1-ium-2,5-dicarboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO5/c9-6(10)4-1-2-5(7(11)12)8(13)3-4/h1-3H,(H,9,10)(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYUIHFCQJNUMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=[N+](C=C1C(=O)O)[O-])C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40545748 | |
Record name | 1-Oxo-1lambda~5~-pyridine-2,5-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40545748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32658-54-1 | |
Record name | 1-Oxo-1lambda~5~-pyridine-2,5-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40545748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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